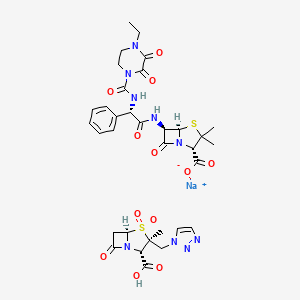

Piperacillin-tazobactam

Beschreibung

Eigenschaften

Molekularformel |

C33H38N9NaO12S2 |

|---|---|

Molekulargewicht |

839.8 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1 |

InChI-Schlüssel |

TUPFOYXHAYOHIB-WZGOVNIISA-M |

Isomerische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Kanonische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperacillin-Tazobactam Against Gram-Negative Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperacillin-tazobactam is a parenteral combination antimicrobial agent, comprising the ureidopenicillin piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243). This combination leverages a dual mechanism to exert potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including notorious pathogens like Pseudomonas aeruginosa. Piperacillin inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), while tazobactam protects piperacillin from degradation by a wide array of bacterial β-lactamase enzymes. This guide provides a detailed examination of its molecular mechanism, quantitative efficacy data, relevant experimental protocols, and the cellular pathways involved in its action and resistance.

Core Mechanism of Action

The efficacy of this compound against Gram-negative bacteria is a result of a synergistic interaction between its two components, which involves successful penetration of the bacterial outer membrane, inhibition of the primary cellular target, and protection from enzymatic inactivation.

Penetration of the Gram-Negative Outer Membrane

Unlike Gram-positive bacteria, Gram-negative organisms possess a formidable outer membrane (OM) that acts as a selective permeability barrier.[1] For this compound to be effective, it must first traverse this layer to reach its targets in the periplasmic space. This transit is primarily facilitated by aqueous channels known as porins.[2] The polar side chain in piperacillin's chemical structure enhances its penetration through these porin channels, a key feature of ureidopenicillins that confers activity against pathogens like P. aeruginosa.[2][3]

Piperacillin: Inhibition of Peptidoglycan Synthesis

Once in the periplasm, piperacillin exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis. Peptidoglycan is a critical polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[4]

Piperacillin acts as a structural mimic of the D-Ala-D-Ala dipeptide, the natural substrate for the transpeptidase domain of Penicillin-Binding Proteins (PBPs).[4] This allows piperacillin to bind to the active site of PBPs. The reactive β-lactam ring of piperacillin then forms a stable, covalent acyl-enzyme complex with a serine residue within the PBP active site, effectively inactivating the enzyme.[4][5] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to loss of structural integrity, cell elongation or filamentation, and ultimately, cell lysis and death due to internal osmotic pressure.[5][6]

References

Piperacillin-Tazobactam: A Comprehensive Analysis of its In Vitro Activity Against Anaerobic Pathogens

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Piperacillin-tazobactam, a combination of the extended-spectrum penicillin piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243), remains a cornerstone in the empirical and targeted treatment of infections involving anaerobic bacteria.[1][2] Its broad spectrum of activity encompasses a wide range of clinically significant Gram-positive and Gram-negative anaerobes, rendering it a critical tool in managing polymicrobial infections, particularly those of intra-abdominal, skin and soft tissue, and gynecological origin.[2][3][4] This technical guide provides a detailed overview of the in vitro activity of this compound against key anaerobic pathogens, presenting quantitative susceptibility data, outlining common experimental methodologies, and illustrating the fundamental mechanism of action.

Mechanism of Action and Spectrum of Activity

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] However, the emergence of β-lactamase-producing bacteria, a common resistance mechanism in anaerobes, can compromise its efficacy.[6][7] Tazobactam, a potent inhibitor of many plasmid-mediated and some chromosomally-mediated β-lactamases, protects piperacillin from enzymatic degradation, thereby restoring and expanding its spectrum of activity.[7][8][9] This synergistic combination is highly effective against a multitude of anaerobic organisms, including the Bacteroides fragilis group, Clostridium species, and various anaerobic cocci.[3][5][8]

The following diagram illustrates the synergistic mechanism of this compound.

Quantitative Susceptibility Data

The in vitro activity of this compound against anaerobic pathogens is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the potency of an antimicrobial agent.

Activity Against the Bacteroides fragilis Group

The Bacteroides fragilis group are the most frequently isolated anaerobic pathogens in clinical infections and are often resistant to many β-lactam antibiotics due to the production of β-lactamases.[10] this compound demonstrates excellent activity against this group.[8][11]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |

| Bacteroides fragilis | 406 | - | 16 | >95% | [12] |

| Bacteroides fragilis | - | - | - | >99% | [11] |

| Bacteroides fragilis group | 824 | - | - | 96.9% | [13] |

| Bacteroides thetaiotaomicron | - | - | >128 | 83% | [14] |

| Other Bacteroides spp. | - | - | - | 100% | [14] |

Note: Susceptibility percentages are based on the breakpoints defined in the respective studies. Tazobactam concentration is fixed in the combination.

Activity Against Other Gram-Negative Anaerobes

This compound is also active against other clinically relevant Gram-negative anaerobic bacilli.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |

| Prevotella spp. | - | - | - | High | [15] |

| Fusobacterium spp. | - | - | - | High | [15] |

Activity Against Gram-Positive Anaerobes

The activity of this compound extends to Gram-positive anaerobic pathogens, including cocci and bacilli.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |

| Gram-Positive Anaerobic Cocci (GPAC) | 113 | - | - | 100% | [16] |

| Clostridium perfringens | - | - | - | Documented Activity | [3] |

A sentinel study in England and Wales demonstrated excellent in vitro activity of this compound against 113 isolates of Gram-positive anaerobic cocci, with 0% resistance observed.[17] However, it is noteworthy that in a human gut model study, this compound rapidly reduced populations of various gut bacteria, but Clostridium difficile populations remained primarily as spores with no significant proliferation or toxin production.[18][19][20][21]

Clinical Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is important to note that these breakpoints can be revised based on new data.[22][23][24][25]

| Organization | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference(s) |

| CLSI | Anaerobes | ≤16/4 µg/mL | 32/4 µg/mL | ≥64/4 µg/mL | [14] |

| EUCAST | Anaerobes | ≤8 mg/L | - | >16 mg/L | [26] |

Note: Breakpoints are for piperacillin/tazobactam. The value for tazobactam is fixed at 4 µg/mL for CLSI. EUCAST breakpoints are for piperacillin with a fixed tazobactam concentration.

Experimental Protocols

Standardized methods are crucial for accurate and reproducible antimicrobial susceptibility testing. The most commonly cited methods in the reviewed literature include agar (B569324) dilution and broth microdilution, as outlined by the CLSI (formerly NCCLS).[7][8][9][15]

Agar Dilution Method (Reference Method)

The agar dilution method is considered a reference standard for anaerobic susceptibility testing.

Key Methodological Details:

-

Medium: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.

-

Inoculum: A standardized inoculum, typically equivalent to a 0.5 McFarland standard, is prepared.

-

Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

Quality Control: Reference strains with known MICs, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each run to ensure accuracy.

Broth Microdilution Method

This method involves the use of microtiter plates with serial dilutions of the antimicrobial agent in a suitable broth medium.

Key Methodological Details:

-

Medium: Brucella broth, supplemented as for the agar dilution method, is often used.

-

Inoculum and Incubation: Similar to the agar dilution method.

-

Reading: The MIC is determined as the lowest concentration of the antimicrobial that prevents visible turbidity.

Etest

The Etest (bioMérieux) is a gradient diffusion method that provides a quantitative MIC value. It consists of a plastic strip with a predefined gradient of the antimicrobial agent.

Key Methodological Details:

-

Procedure: A standardized bacterial suspension is swabbed onto an agar plate, and the Etest strip is applied.

-

Incubation: Plates are incubated under anaerobic conditions.

-

Reading: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

Mechanisms of Resistance

While this compound is broadly effective, resistance can emerge. The primary mechanisms of resistance in anaerobic bacteria include:

-

Production of β-Lactamases: Some β-lactamases, particularly certain metallo-β-lactamases (e.g., CfiA in some B. fragilis strains), are not effectively inhibited by tazobactam.[27]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the target PBPs can reduce the binding affinity of piperacillin, leading to decreased susceptibility.

-

Reduced Permeability: Changes in the outer membrane porins can limit the entry of the drug into the bacterial cell.

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the cell can contribute to resistance.

Conclusion

This compound continues to be a highly reliable agent for the treatment of infections caused by anaerobic bacteria due to its broad spectrum of activity and the protective effect of tazobactam against many β-lactamases.[1][28] Surveillance studies consistently demonstrate high susceptibility rates among clinically important anaerobic isolates, including the Bacteroides fragilis group.[12][13] However, the potential for resistance, particularly in certain species like B. thetaiotaomicron, underscores the importance of ongoing susceptibility testing and surveillance to guide appropriate clinical use.[14] A thorough understanding of its spectrum of activity, coupled with standardized laboratory testing methodologies, is essential for optimizing the therapeutic utility of this important antimicrobial combination in both clinical practice and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Piperacillin/tazobactam: an updated review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ovid.com [ovid.com]

- 5. droracle.ai [droracle.ai]

- 6. academic.oup.com [academic.oup.com]

- 7. Piperacillin/tazobactam: a new beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stork: An evaluation of the in vitro activity of piperacillin/tazobactam [storkapp.me]

- 9. In vitro antimicrobial activity of piperacillin/tazobactam in comparison with other broad-spectrum beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. In vitro activity of piperacillin/tazobactam against isolates from patients enrolled in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperacilina-tazobactam: estudio comparativo de la actividad in vitro frente a Bacteroides del grupo fragilis - Dialnet [dialnet.unirioja.es]

- 13. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Patterns of Anaerobic Bacterial Clinical Isolates From 2014 to 2016, Including Recently Named or Renamed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiotic susceptibilities of Gram-positive anaerobic cocci: results of a sentinel study in England and Wales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ovid.com [ovid.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Effects of piperacillin/tazobactam on Clostridium difficile growth and toxin production in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of piperacillin/tazobactam on Clostridium difficile growth and toxin production in a human gut model [uhra.herts.ac.uk]

- 22. academic.oup.com [academic.oup.com]

- 23. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised this compound Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MR15 | this compound Breakpoints for Pseudomonas aeruginosa [clsi.org]

- 25. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 26. scribd.com [scribd.com]

- 27. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Piperacillin/Tazobactam: Evaluation of Its In vitro Activity against Bacteria Isolated in Two Brazilian Hospitals and an Overview of Its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin Versus Tazobactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of piperacillin (B28561) and tazobactam (B1681243), two critical components of a widely used beta-lactam/beta-lactamase inhibitor combination therapy. The document outlines their distinct chemical structures, physicochemical properties, mechanisms of action, and respective roles in combating bacterial infections. Furthermore, it includes detailed experimental protocols for the evaluation of their antimicrobial and inhibitory activities, alongside visual representations of key mechanisms and workflows to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structures

Piperacillin is a broad-spectrum ureidopenicillin antibiotic, characterized by a beta-lactam ring fused to a thiazolidine (B150603) ring, with a complex side chain that enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Tazobactam is a penicillanic acid sulfone derivative and a beta-lactamase inhibitor.[2] While structurally related to penicillins, its primary role is not direct antibacterial activity but the protection of beta-lactam antibiotics from degradation by bacterial beta-lactamase enzymes.[2]

| Compound | Chemical Structure |

| Piperacillin |  |

| Tazobactam |  |

Physicochemical Properties

The physicochemical properties of piperacillin and tazobactam influence their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key quantitative data for these compounds.

| Property | Piperacillin | Tazobactam | Experimental Method |

| Molecular Formula | C₂₃H₂₇N₅O₇S[1] | C₁₀H₁₂N₄O₅S[3] | Mass Spectrometry |

| Molecular Weight | 517.55 g/mol [1] | 300.29 g/mol [3] | Mass Spectrometry |

| Melting Point | 183-185 °C (decomposes)[1] | 140-147 °C[4] | Capillary Method |

| Water Solubility | 0.119 mg/mL[1] | Moderately soluble[5] | Equilibrium Solubility Method |

| pKa | pKa₁: 3.37 ± 0.06 (carboxylic acid)pKa₂: 8.96 ± 0.10 (secondary amide)[1] | 2.1[4] | Potentiometric Titration |

| LogP (Octanol-Water) | 0.5[1] | Not available | Shake-Flask Method |

Mechanism of Action

Piperacillin: Inhibition of Bacterial Cell Wall Synthesis

As a beta-lactam antibiotic, piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The polar side chain of piperacillin enhances its penetration into Gram-negative bacteria and increases its affinity for PBPs.[7]

Tazobactam: Inhibition of Beta-Lactamases

Tazobactam has minimal intrinsic antibacterial activity.[6] Its primary function is to inhibit bacterial beta-lactamases, enzymes that hydrolyze the beta-lactam ring of antibiotics like piperacillin, rendering them inactive. Tazobactam acts as a "suicide inhibitor," irreversibly binding to the active site of many beta-lactamases and protecting piperacillin from degradation.[8] This extends the antibacterial spectrum of piperacillin to include many beta-lactamase-producing bacteria.[2]

Antibacterial Spectrum of Piperacillin/Tazobactam

The combination of piperacillin and tazobactam provides a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for piperacillin, both alone and in combination with a fixed concentration of tazobactam (4 µg/mL), against several clinically relevant bacterial strains.

| Bacterial Species | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 1-8 | 0.5-2 |

| Escherichia coli (piperacillin-resistant) | >16 | 0.5-2 |

| Pseudomonas aeruginosa ATCC 27853 | 1-8 | 1-8 |

| Staphylococcus aureus ATCC 29213 | 0.25-1 | 0.25-1 |

Note: MIC values can vary between studies and testing methodologies.

Beta-Lactamase Inhibition by Tazobactam

Tazobactam is a potent inhibitor of many Ambler class A beta-lactamases, including the common TEM and SHV types, as well as some class C and D enzymes.[9] Its inhibitory activity is crucial for the efficacy of piperacillin against many resistant bacterial strains. The following table summarizes the inhibitory activity of tazobactam against various beta-lactamases, presented as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).

| Beta-Lactamase | Source Organism | Ambler Class | Tazobactam IC₅₀ (µM) |

| TEM-1 | Escherichia coli | A | 0.08 |

| SHV-1 | Klebsiella pneumoniae | A | 0.07 |

| PC1 | Staphylococcus aureus | A | 0.01 |

| P99 | Enterobacter cloacae | C | 0.8 |

Note: IC₅₀ values can vary depending on the experimental conditions.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial stock solutions (Piperacillin and Tazobactam)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of piperacillin (with or without a fixed concentration of tazobactam, e.g., 4 µg/mL) at a concentration of 1280 µg/mL. b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the piperacillin stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Inoculation of Microtiter Plate: a. Add 10 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye or a microplate reader. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Determination of Beta-Lactamase Inhibitory Activity (Ki)

This protocol describes a general method for determining the inhibition constant (Ki) of tazobactam against a specific beta-lactamase using a chromogenic substrate.

Objective: To determine the Ki of tazobactam for a beta-lactamase enzyme.

Materials:

-

Purified beta-lactamase enzyme (e.g., TEM-1)

-

Tazobactam stock solution

-

Chromogenic beta-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

96-well UV-transparent microtiter plate

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Enzyme and Inhibitor Preparation: a. Prepare a working solution of the beta-lactamase enzyme in the assay buffer. b. Prepare serial dilutions of tazobactam in the assay buffer.

-

Assay Setup: a. In the wells of the microtiter plate, add a fixed volume of the enzyme solution. b. Add varying concentrations of the tazobactam dilutions to the wells. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Kinetic Measurement: a. Initiate the reaction by adding a fixed concentration of the nitrocefin (B1678963) substrate to each well. b. Immediately begin monitoring the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin) over time in a kinetic mode.

-

Data Analysis: a. Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration. b. Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot, or use non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations (Michaelis-Menten kinetics) to determine the Ki value.

References

- 1. youtube.com [youtube.com]

- 2. media.beckmancoulter.com [media.beckmancoulter.com]

- 3. Tazobactam | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 4. docetp.mpa.se [docetp.mpa.se]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. protocols.io [protocols.io]

The Guardian of the β-Lactam Ring: An In-Depth Technical Guide to Tazobactam's Role as a β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance, particularly against β-lactam antibiotics, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this, β-lactamase inhibitors have been developed to be co-administered with β-lactam antibiotics. Tazobactam (B1681243), a penicillanic acid sulfone derivative, is a potent, irreversible inhibitor of a broad spectrum of β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of tazobactam's mechanism of action, inhibitory spectrum, and its synergistic relationship with partner antibiotics, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Suicide Inhibition

Tazobactam functions as a "suicide inhibitor," meaning it irreversibly inactivates β-lactamase enzymes.[1] Structurally similar to penicillin, tazobactam is recognized by the active site of the β-lactamase. The enzyme attempts to hydrolyze tazobactam's β-lactam ring, a process that involves the formation of a covalent acyl-enzyme intermediate. However, the chemical nature of tazobactam leads to the formation of a stable, inactive complex with the enzyme.[1] This prevents the enzyme from being regenerated and subsequently hydrolyzing the partner β-lactam antibiotic, such as piperacillin (B28561).[1][4][5] This synergistic action restores the efficacy of the partner antibiotic against β-lactamase-producing resistant bacteria.[1]

Spectrum of β-Lactamase Inhibition

Tazobactam is highly effective against Ambler Class A β-lactamases, including the common TEM and SHV variants, and some Class C cephalosporinases.[6][7][8] However, it demonstrates limited activity against Class B metallo-β-lactamases and Class D oxacillinases.[9]

Quantitative Inhibitory Activity

The inhibitory potential of tazobactam is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). Lower values indicate greater potency.

| β-Lactamase | Ambler Class | IC50 (nM) | Reference(s) |

| PC1 | A | 27 | [7] |

| TEM-1 | A | 97 | [7] |

| TEM-2 | A | 17 | [7] |

| TEM-3 | A | 5.0 | [7] |

| SHV-1 | A | 150 | [7] |

| P99 | C | 8.5 | [7] |

| CcrA | B | 400,000 | [7] |

Table 1: IC50 Values of Tazobactam Against Various β-Lactamases.

Comparative Inhibitory Potency

When compared to other clinically significant β-lactamase inhibitors, tazobactam exhibits a potent and broad spectrum of activity, particularly against Class A enzymes.

| β-Lactamase | Tazobactam IC50 (nM) | Clavulanic Acid IC50 (nM) | Sulbactam IC50 (nM) | Reference(s) |

| PC1 | 27 | 30 | 80 | [7] |

| TEM-1 | 97 | 90 | 900 | [7] |

| TEM-2 | 17 | 22 | 2,400 | [7] |

| SHV-1 | 150 | 12 | 12,000 | [7] |

| P99 | 8.5 | >100,000 | 5,600 | [7] |

Table 2: Comparative IC50 Values of β-Lactamase Inhibitors.

Synergistic Activity with Piperacillin

The combination of piperacillin and tazobactam demonstrates significant synergy, markedly reducing the minimum inhibitory concentration (MIC) of piperacillin against many β-lactamase-producing pathogens.

| Organism | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) |

| Escherichia coli (TEM-1 producer) | >256 | 2 |

| Klebsiella pneumoniae (SHV-1 producer) | 128 | 4 |

| Pseudomonas aeruginosa | 16 | 4 |

| Bacteroides fragilis | 64 | 0.5 |

Table 3: Illustrative MIC Reduction of Piperacillin in the Presence of Tazobactam (Data are representative and can vary by strain).

Pharmacokinetics and Pharmacodynamics

Tazobactam is administered intravenously and exhibits pharmacokinetics similar to piperacillin, with a half-life of approximately one hour.[5] Both compounds are primarily eliminated unchanged in the urine.[5] The key pharmacodynamic parameter for β-lactam/β-lactamase inhibitor combinations is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Experimental Protocols

β-Lactamase Kinetic Assay using Nitrocefin (B1678963)

This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, to determine the inhibitory activity of tazobactam.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution (typically 100 µM)

-

Tazobactam solutions of varying concentrations

-

Phosphate (B84403) buffer (pH 7.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation: Prepare serial dilutions of tazobactam in phosphate buffer.

-

Pre-incubation: In a 96-well plate, add a fixed concentration of β-lactamase to each well containing the different concentrations of tazobactam. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Reaction Initiation: Add nitrocefin solution to each well to initiate the hydrolysis reaction.

-

Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Plot the initial reaction velocity against the tazobactam concentration. The IC50 value is the concentration of tazobactam that reduces the enzyme activity by 50%.

Broth Microdilution MIC Testing for Piperacillin-Tazobactam

This method determines the minimum inhibitory concentration (MIC) of piperacillin in combination with a fixed concentration of tazobactam against a bacterial isolate.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Piperacillin stock solution

-

Tazobactam stock solution (to achieve a final concentration of 4 µg/mL)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Antibiotic Plates: Prepare serial two-fold dilutions of piperacillin in CAMHB in a 96-well microplate. Add tazobactam to each well to achieve a final concentration of 4 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth.

Conclusion

Tazobactam is a cornerstone in the fight against bacterial resistance. Its mechanism as a suicide inhibitor effectively neutralizes a wide array of clinically relevant β-lactamases, thereby restoring the activity of partner antibiotics like piperacillin. The quantitative data on its inhibitory potency and the synergistic effects underscore its critical role in modern antimicrobial therapy. The provided experimental protocols offer a standardized approach for the continued evaluation of tazobactam and the development of new β-lactamase inhibitor combinations. As resistance continues to evolve, a deep understanding of the molecular interactions and a rigorous approach to in vitro and in vivo characterization will be paramount for the successful development of next-generation antimicrobial agents.

References

- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 4. toku-e.com [toku-e.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

Foundational Research in the Development of Piperacillin-Tazobactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that led to the development and widespread clinical use of the piperacillin-tazobactam combination. Piperacillin (B28561), a potent extended-spectrum ureidopenicillin, is paired with tazobactam (B1681243), a stalwart inhibitor of many clinically significant β-lactamase enzymes. This strategic combination restores piperacillin's activity against a broad range of β-lactamase-producing bacteria, rendering it a critical agent in the management of moderate to severe bacterial infections. This document delves into the core mechanism of action, summarizes key quantitative data from foundational in vitro and in vivo studies, and provides detailed experimental protocols for the pivotal assays used in its evaluation.

Rationale and Mechanism of Action

The increasing prevalence of bacterial resistance, primarily driven by the production of β-lactamase enzymes, necessitated the development of β-lactamase inhibitor combinations. β-lactamases hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins, rendering them inactive. The combination of piperacillin with tazobactam was designed to overcome this resistance mechanism.

Piperacillin's Mechanism of Action: Piperacillin, like other penicillin antibiotics, inhibits the final step of bacterial cell wall synthesis.[1][2] It specifically targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan.[1][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Piperacillin exhibits a high affinity for PBP-3 in E. coli, which is primarily involved in septum formation during cell division.[4]

Tazobactam's Role as a β-Lactamase Inhibitor: Tazobactam is a penicillanic acid sulfone with weak intrinsic antibacterial activity.[5][6] Its crucial role is to protect piperacillin from degradation by a wide array of β-lactamase enzymes.[6][7] Tazobactam is a "suicide inhibitor," meaning it irreversibly binds to and inactivates β-lactamases.[7] It is particularly effective against Ambler Class A β-lactamases, including many plasmid-mediated enzymes like TEM and SHV variants, but it does not inhibit AmpC (Class C) or metallo-β-lactamases (Class B).[8]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from early in vitro and pharmacokinetic studies that established the efficacy and properties of the this compound combination.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro activity. The data below, compiled from foundational studies, demonstrates the susceptibility of various bacterial isolates to piperacillin alone and in combination with a fixed concentration of tazobactam.

| Organism (Number of Isolates) | Piperacillin MIC90 (µg/mL) | Piperacillin/Tazobactam (4 µg/mL) MIC90 (µg/mL) |

| Escherichia coli | >128 | 16 |

| Klebsiella pneumoniae | >128 | 16 |

| Pseudomonas aeruginosa | 64 | 64 |

| Staphylococcus aureus (methicillin-susceptible) | 128 | 2 |

| Bacteroides fragilis group | 128 | 16 |

Data compiled from early in vitro studies.[9][10] Note that MIC values can vary depending on the specific strains and testing methodologies used.

Tazobactam β-Lactamase Inhibition

The inhibitory activity of tazobactam against various β-lactamases is quantified by parameters such as the concentration required to inhibit 50% of enzyme activity (IC50) or the inhibition constant (Ki).

| β-Lactamase (Source) | Tazobactam IC50 (nM) |

| TEM-1 (E. coli) | 17.2 |

| SHV-1 (K. pneumoniae) | Not specified |

| PC1 (S. aureus) | Not specified |

Data from in vitro enzyme inhibition assays.[11][12] Specific values can vary based on experimental conditions.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of piperacillin and tazobactam from early clinical studies in healthy adult volunteers following intravenous administration.

| Parameter | Piperacillin | Tazobactam |

| Elimination Half-life (t½) | ~1 hour | ~1 hour |

| Volume of Distribution (Vd) | ~0.18 - 0.3 L/kg | ~0.18 - 0.24 L/kg |

| Plasma Protein Binding | ~30% | ~30% |

| Renal Excretion (% of unchanged drug) | 60-80% | ~80% |

Data compiled from early pharmacokinetic studies in adults with normal renal function.[5][13][14][15] These values can be altered by factors such as age, renal function, and critical illness.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections provide outlines of key experimental protocols used in the foundational research of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

3.1.1. Agar (B569324) Dilution Method (as per CLSI guidelines)

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[16][17][18]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of piperacillin and tazobactam of known concentration in a suitable solvent.

-

Preparation of Agar Plates: Melt and cool Mueller-Hinton agar to 45-50°C.

-

Addition of Antimicrobial Agent: Add appropriate volumes of the antimicrobial stock solutions to the molten agar to achieve a range of final concentrations (typically in two-fold dilutions). For this compound, a fixed concentration of tazobactam (e.g., 4 µg/mL) is added to each piperacillin dilution.

-

Pouring Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Inoculation: Using an inoculum-replicating device, spot-inoculate the surface of the agar plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.1.2. Broth Microdilution Method (as per CLSI guidelines)

The broth microdilution method is another widely used and standardized technique for MIC determination.[16][17][19]

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of piperacillin (with a fixed concentration of tazobactam) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum that, when added to the wells, will result in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity (growth).

β-Lactamase Inhibition Assay

This assay measures the ability of tazobactam to inhibit the enzymatic activity of β-lactamases.[20][21][22]

-

Reagents and Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1)

-

Tazobactam solution of known concentrations

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer or microplate reader

-

-

Assay Procedure:

-

Pre-incubate the purified β-lactamase enzyme with various concentrations of tazobactam in the assay buffer for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate (nitrocefin).

-

Monitor the hydrolysis of nitrocefin (B1678963) by measuring the change in absorbance at a specific wavelength (e.g., 490 nm) over time.

-

Calculate the initial rate of the reaction for each tazobactam concentration.

-

Determine the IC50 value, which is the concentration of tazobactam that causes 50% inhibition of the β-lactamase activity.

-

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This animal model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[23][24][25]

-

Animal Preparation: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antimicrobial's direct effect.

-

Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension of the test bacterium (e.g., Klebsiella pneumoniae).

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dosing regimens.

-

Sample Collection: At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice and aseptically remove the infected thigh muscle.

-

Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions. Plate the dilutions on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: Compare the bacterial load in the treated groups to that in an untreated control group to determine the efficacy of the this compound regimen.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows central to the foundational understanding of this compound.

Caption: Piperacillin inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).

Caption: Tazobactam protects piperacillin from degradation by irreversibly inhibiting β-lactamase enzymes.

Caption: Experimental workflow for the neutropenic mouse thigh infection model to evaluate in vivo efficacy.

Conclusion

The foundational research on this compound established a powerful combination therapy that has become a cornerstone in the treatment of serious bacterial infections. Through a detailed understanding of its mechanism of action, comprehensive in vitro and in vivo evaluations, and robust pharmacokinetic profiling, the scientific community validated the synergistic relationship between a potent β-lactam antibiotic and a dedicated β-lactamase inhibitor. The experimental protocols outlined in this guide provided the framework for generating the critical data that supported its development and continue to be relevant for the evaluation of new antimicrobial agents. This enduring legacy of rigorous scientific investigation underscores the importance of a multi-faceted approach to combatting the ever-evolving challenge of bacterial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Enzyme determination in vitro of inhibitor activity of beta-lactamase from tazobactam. Comparison with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of piperacillin/tazobactam against isolates from patients enrolled in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetic Modeling of Piperacillin/Tazobactam in Healthy Adults and Exploration of Optimal Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Simulation of Piperacillin/Tazobactam for Dosing Optimization in Late Elderly Patients with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cgspace.cgiar.org [cgspace.cgiar.org]

- 20. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 21. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A kinetic study on the interaction between tazobactam (a penicillanic acid sulphone derivative) and active-site serine beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tazobactam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Piperacillin-Tazobactam's Activity Against ESBL-Producing E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health challenge, limiting therapeutic options for a wide range of infections. Piperacillin-tazobactam, a combination of a ureidopenicillin and a β-lactamase inhibitor, has been a subject of intense research and clinical debate regarding its efficacy against these multidrug-resistant organisms. This technical guide provides an in-depth analysis of this compound's activity against ESBL-producing E. coli, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform research and development efforts.

While carbapenems have traditionally been the treatment of choice for serious infections caused by ESBL-producing Enterobacterales, the increasing prevalence of carbapenem (B1253116) resistance has spurred interest in carbapenem-sparing strategies.[1][2] this compound is often considered in this context, although its clinical utility remains a topic of discussion, with conflicting results from various studies.[1][2] This guide aims to provide a comprehensive overview of the available evidence to aid in the informed use and future development of this important antimicrobial agent.

Data Presentation: Quantitative Summary of Clinical and In Vitro Data

The following tables summarize key quantitative data from clinical trials and in vitro studies, providing a comparative overview of this compound's efficacy against ESBL-producing E. coli.

Table 1: Clinical Outcomes of this compound vs. Carbapenems for ESBL-Producing E. coli Bacteremia

| Outcome | This compound Group | Carbapenem Group | Study/Meta-analysis (Citation) |

| 30-Day Mortality | 12.3% (23/187) | 3.7% (7/191) | MERINO Trial |

| 9.3% | 16.7% | Post hoc analysis of 6 prospective studies[3] | |

| 6.3% | 11.4% | Meta-analysis (Empirical Therapy)[4] | |

| No significant difference | No significant difference | Meta-analysis[1][5] | |

| 14-Day Mortality | 17% | 8% | Tamma PD, et al. (Empirical Therapy)[2] |

| 0% | 19% | Gudiol C, et al. (Hematologic Malignancy)[6] | |

| Clinical Success | No significant difference | No significant difference | Meta-analysis[5] |

Table 2: Clinical Outcomes of this compound vs. Carbapenems for ESBL-Producing E. coli Urinary Tract Infections

| Outcome | This compound Group | Carbapenem Group | Study (Citation) |

| Clinical Success | 93.9% (31/33) | 97.0% (32/33) | Seo YB, et al.[3] |

| 56% | 58% | ACCEPT-UTI Trial[7] | |

| 80% | 78.8% | Retrospective Cohort Study[8] | |

| Microbiological Success | 97.0% (32/33) | 97.0% (32/33) | Seo YB, et al.[3] |

| 30-Day Mortality | 2% | 4% | ACCEPT-UTI Trial[7] |

Table 3: In Vitro Susceptibility of ESBL-Producing E. coli to this compound

| Metric | Value (μg/mL) | Study (Citation) |

| MIC50 | 0.5 | Point-Counterpoint[9] |

| MIC90 | 4 | Point-Counterpoint[9] |

| Median MIC | 2 | MERINO Trial |

| % Susceptible (≤8/4 µg/mL) | 93.8% (OXA-1 negative) | CANWARD, 2007-18[10] |

| 68.5% (OXA-1 positive) | CANWARD, 2007-18[10] | |

| % Susceptible (Current Breakpoints) | 60.6% | Stevens T, et al.[11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of research findings. The following sections provide methodologies for key experiments cited in the study of this compound's activity.

Broth Microdilution Susceptibility Testing (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[12][13][14][15][16]

a. Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound stock solution (tazobactam at a fixed concentration of 4 µg/mL)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

b. Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of piperacillin (B28561) (in the presence of 4 µg/mL tazobactam) in MHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

-

Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculate Plates: Within 15 minutes of standardization, dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Using a multichannel pipette, add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method, CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent. The following is a generalized protocol based on the CLSI M02 guideline.[17][18][19][20][21]

a. Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

This compound disks (100/10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

b. Procedure:

-

Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

-

Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.

-

Apply Antimicrobial Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk with sterile forceps to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI.

Hollow-Fibre Infection Model (HFIM) for Pharmacodynamic Simulation

The HFIM is a dynamic in vitro system that simulates the pharmacokinetic profile of an antimicrobial agent in a patient, allowing for the study of its pharmacodynamic effects on a bacterial population over time.[22][23][24][25][26]

a. Materials:

-

Hollow-fibre cartridge

-

Peristaltic pump

-

Central reservoir containing sterile growth medium

-

Syringe pump for drug administration

-

Waste reservoir

-

Tubing and connectors

-

Bacterial inoculum

-

Antimicrobial stock solution

b. Procedure:

-

System Assembly and Sterilization: Assemble the HFIM circuit, including the hollow-fibre cartridge, central reservoir, and tubing, according to the manufacturer's instructions. Sterilize the entire system.

-

Inoculation: Prepare a standardized bacterial inoculum and inject it into the extracapillary space of the hollow-fibre cartridge.

-

Pharmacokinetic Simulation:

-

The central reservoir is continuously supplied with fresh medium and the antimicrobial agent is infused into this reservoir using a computer-controlled syringe pump to simulate the desired pharmacokinetic profile (e.g., human plasma concentration-time curve).

-

The peristaltic pump circulates the medium from the central reservoir through the intracapillary space of the hollow fibres. The drug diffuses across the semi-permeable membrane into the extracapillary space, exposing the bacteria to dynamic drug concentrations.

-

A constant removal of medium from the central reservoir to a waste container simulates drug clearance.

-

-

Sampling and Analysis: At predetermined time points, collect samples from the extracapillary space to determine the viable bacterial count (CFU/mL). This allows for the construction of time-kill curves and the assessment of the antimicrobial's bactericidal or bacteriostatic activity and the emergence of resistance.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and mechanisms relevant to the activity of this compound against ESBL-producing E. coli.

References

- 1. idstewardship.com [idstewardship.com]

- 2. Carbapenem Therapy Is Associated With Improved Survival Compared With this compound for Patients With Extended-Spectrum β-Lactamase Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound vs. carbapenems for treating hospitalized patients with ESBL-producing Enterobacterales bloodstream infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Assessing clinical cure of empirical piperacillin/tazobactam for ESBL urinary tract infections (ACCEPT—UTI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of piperacillin–tazobactam compared with meropenem in treating complicated urinary tract infections including acute pyelonephritis due to extended-spectrum β-lactamase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Point-Counterpoint: this compound Should Be Used To Treat Infections with Extended-Spectrum-Beta-Lactamase-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ihma.com [ihma.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. microbenotes.com [microbenotes.com]

- 20. asm.org [asm.org]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. fibercellsystems.com [fibercellsystems.com]

- 23. mdpi.com [mdpi.com]

- 24. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]

- 25. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]

- 26. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacokinetic Studies of Piperacillin-Tazobactam: A Technical Guide

This technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of the piperacillin-tazobactam combination. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of early-stage clinical and preclinical data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the drug's mechanism of action and analytical workflows.

Introduction to this compound Pharmacokinetics

Piperacillin (B28561), a broad-spectrum ureidopenicillin, is combined with tazobactam (B1681243), a β-lactamase inhibitor, to form a potent antibiotic against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. The pharmacokinetic profiles of both components are crucial for ensuring therapeutic efficacy, which is primarily associated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. Initial studies in healthy volunteers and various patient populations have been instrumental in establishing the dosing regimens used in clinical practice today.

The pharmacokinetic behavior of tazobactam is very similar to that of piperacillin, which supports their use in a fixed-dose combination[1][2][3]. Both piperacillin and tazobactam are predominantly eliminated by the kidneys, with a significant portion of each drug excreted unchanged in the urine[4][5]. Up to 68% of a piperacillin dose and up to 80% of a tazobactam dose are excreted as unchanged drugs in the urine[5].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of piperacillin and tazobactam from initial single-dose and multiple-dose studies in healthy adult volunteers. These studies laid the groundwork for understanding the absorption, distribution, metabolism, and excretion of this combination therapy.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adult Volunteers

| Dose (Piperacillin/Tazobactam) | Cmax (µg/mL) | Tmax (hr) | AUCinf (µg·hr/mL) | CL (L/hr) | Vd (L) | t1/2 (hr) | Reference |

| Piperacillin | |||||||

| 4g / 0.5g (30-min infusion) | 298 ± 45 | 0.5 | 381 | 10.8 | 13.7 | 0.8-0.9 | [6] |

| 4g (5-min infusion) | - | - | - | 13.56 | - | 0.75 ± 0.13 | [7] |

| Tazobactam | |||||||

| 4g / 0.5g (30-min infusion) | 34.1 ± 6.7 | 0.5 | 50.4 | 11.04 | 14.4 | 0.7-0.9 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vd: Volume of distribution; t1/2: Elimination half-life.

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Adult Volunteers (Steady State)

| Dose (Piperacillin/Tazobactam) | Cmax (µg/mL) | AUC0-24 (µg·hr/mL) | CL (mL/min/1.73 m²) | Reference |

| Piperacillin | ||||

| 3.375g q6h | - | 967.74 ± 135.56 | 183.96 ± 22.66 | [8] |

| 4.5g q8h | - | 978.88 ± 140.96 | 181.72 ± 19.54 | [8] |

| Tazobactam | ||||

| 3.375g q6h | - | 120.14 ± 15.78 | 184.71 ± 19.89 | [8] |

| 4.5g q8h | - | 120.01 ± 16.22 | 184.87 ± 18.35 | [8] |

Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve over a 24-hour interval; CL: Total body clearance.

Experimental Protocols

The following sections detail the methodologies employed in early pharmacokinetic studies of this compound.

Study Design and Drug Administration

Initial pharmacokinetic evaluations were typically conducted as open-label, single- or multiple-dose studies in healthy adult volunteers.

-

Single-Dose Studies: Healthy subjects received a single intravenous infusion of this compound over a specified period, commonly 30 minutes[9].

-

Multiple-Dose Studies: Volunteers were administered multiple intravenous doses of this compound at fixed intervals (e.g., every 6 or 8 hours) to achieve steady-state concentrations[8]. A crossover design was often employed in studies comparing different dosing regimens[5].

Biological Sample Collection

Blood and urine samples were collected at predetermined time points to characterize the drug's concentration-time profile.

-

Blood Sampling: Venous blood samples were typically collected in tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at various time points post-infusion. Common sampling schedules included 0.5, 0.75, 1, 2, 3, and 6 hours after the start of the infusion. Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -70°C) until analysis.

-

Urine Sampling: Urine was collected over specified intervals (e.g., 0-6, 6-12, and 12-24 hours) to determine the extent of renal excretion of the parent compounds. The volume of urine for each interval was recorded, and an aliquot was stored frozen prior to analysis.

Analytical Methodology: Drug Quantification

The concentrations of piperacillin and tazobactam in plasma and urine were quantified using validated chromatographic methods.

Early studies predominantly relied on reversed-phase HPLC with ultraviolet (UV) detection.

-

Sample Preparation: A common method for plasma sample preparation involved protein precipitation with a solvent like acetonitrile[2][10]. The supernatant was then separated, and in some protocols, further extracted with a solvent such as dichloromethane (B109758) to remove endogenous interferences[1][11]. The final aqueous phase was injected into the HPLC system. Urine samples were typically diluted with the mobile phase before injection[1][11].

-

Chromatographic Conditions:

-

Column: A C18 column was frequently used for the separation of piperacillin and tazobactam[2][10].

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) was common.

-

Detection: UV detection was typically performed at a wavelength of approximately 220 nm[1][11].

-

-

Validation: The HPLC methods were validated for linearity, accuracy, precision, and recovery to ensure reliable quantification.

More recent studies have employed the more sensitive and specific LC-MS/MS method for quantification.

-

Sample Preparation: Similar to HPLC, sample preparation for LC-MS/MS often involved protein precipitation with methanol (B129727) or acetonitrile. Internal standards, such as isotopically labeled piperacillin (e.g., piperacillin-d5), were added to the samples prior to precipitation to ensure accurate quantification[12].

-

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: A C18 column with a gradient elution of a mobile phase containing an ammonium (B1175870) salt (e.g., ammonium bicarbonate) in water and methanol was used for separation[12].

-

Ionization: Electrospray ionization (ESI) was used, with positive mode for piperacillin and negative mode for tazobactam[12].

-

Detection: Multiple reaction monitoring (MRM) was employed to detect specific precursor-to-product ion transitions for each analyte and internal standard, providing high selectivity[12].

-

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Non-Compartmental Analysis: This approach was used to determine parameters such as Cmax, Tmax, AUC, clearance (CL), and elimination half-life (t1/2) directly from the observed data.

-

Compartmental Analysis: The concentration-time data were often fitted to a two-compartment model to describe the distribution and elimination phases of the drugs[9][13].

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: Mechanism of action of this compound.

Caption: A typical experimental workflow for a this compound pharmacokinetic study.

References

- 1. Determination of Piperacillin/Tazobactam in Human Plasma and Urine by High-Performance Liquid Chromatography [journal11.magtechjournal.com]

- 2. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and pharmacodynamic evaluation of two dosing regimens for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple-dose pharmacokinetics of piperacillin and azlocillin in 12 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of two multiple-dose this compound regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 13. mdpi.com [mdpi.com]

Tazobactam's Inhibitory Effects on Beta-Lactamase Classes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazobactam (B1681243) is a potent, mechanism-based inhibitor of a range of bacterial β-lactamases. As a penicillanic acid sulfone, it irreversibly inactivates many Ambler Class A and some Class C enzymes, thereby protecting β-lactam antibiotics from degradation. This technical guide provides an in-depth analysis of tazobactam's inhibitory effects across the different classes of β-lactamases, presenting quantitative data, detailed experimental protocols for assessing inhibition, and visualizations of key mechanisms and workflows.

Introduction: The Role of Tazobactam in Combating Antibiotic Resistance

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development and understanding of β-lactamase inhibitors. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. Tazobactam is a third-generation β-lactamase inhibitor that acts as a "suicide inhibitor." It is structurally similar to β-lactam antibiotics, allowing it to bind to the active site of β-lactamases. During the catalytic process, tazobactam forms a stable, covalent acyl-enzyme intermediate that does not readily deacylate, leading to the irreversible inactivation of the enzyme. This mechanism restores the efficacy of partner β-lactam antibiotics, such as piperacillin, against many resistant bacterial strains.

Classification of Beta-Lactamases

The Ambler classification system categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Tazobactam's Inhibitory Spectrum and Potency

Tazobactam exhibits a broad spectrum of activity against Class A penicillinases and extended-spectrum β-lactamases (ESBLs). Its activity against Class C cephalosporinases is more variable, and it is generally not effective against Class B metallo-β-lactamases and Class D oxacillinases.

Quantitative Inhibitory Data

The potency of a β-lactamase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions, while the Ki is the dissociation constant for the inhibitor-enzyme complex, providing a more absolute measure of binding affinity.

| Ambler Class | Enzyme Target | Tazobactam IC50 (µM) | Tazobactam Ki (µM) |

| A | TEM-1 | 0.08 | 0.8 |

| SHV-1 | 0.1 | 1.2 | |

| CTX-M-15 | Not specified | Not specified | |

| PC1 | Not specified | Not specified | |

| C | AmpC (E. coli) | Variable | >100 |

| P99 (E. cloacae) | 0.09 | 0.9 | |

| D | OXA-1 | >100 | Not specified |

| OXA-10 | >100 | Not specified | |

| OXA-48 | Not specified | Not specified | |

| B | VIM-1 | Ineffective | Ineffective |

| NDM-1 | Ineffective | Ineffective | |

| CcrA | High | Not specified |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and pre-incubation times.

Detailed Inhibitory Effects by Class

-

Class A (Penicillinases and ESBLs): Tazobactam is a potent inhibitor of many Class A enzymes, including the common TEM and SHV variants. It effectively inactivates these enzymes, restoring the activity of β-lactam antibiotics. Kinetic studies have shown that tazobactam is a more potent inhibitor of TEM-30 and TEM-31 than clavulanate or sulbactam.

-

Class C (Cephalosporinases): The efficacy of tazobactam against Class C AmpC enzymes is more limited and can be variable depending on the specific enzyme and the bacterial species. While it can inhibit some AmpC enzymes, higher concentrations are often required compared to its activity against Class A enzymes. For instance, tazobactam shows good activity against the P99 cephalosporinase (B13388198) but is less effective against others.

-

Class D (Oxacillinases): Tazobactam generally exhibits poor inhibitory activity against Class D β-lactamases, including the clinically significant OXA-type carbapenemases. Some studies have reported marginal activity against specific OXA variants, but it is not considered a reliable inhibitor for this class. The presence of OXA-1 has been correlated with resistance to piperacillin/tazobactam combinations in ESBL-producing E. coli.

-

Class B (Metallo-β-Lactamases): As a serine-directed inhibitor, tazobactam is not effective against the zinc-dependent Class B metallo-β-lactamases. These enzymes utilize a different catalytic mechanism that is not susceptible to inactivation by tazobactam.

Mechanism of Action: Suicide Inhibition

Tazobactam functions as a "suicide inhibitor" through a mechanism-based inactivation process.

-

Reversible Binding: Tazobactam (T) first binds reversibly to the active site of the β-lactamase (E) to form a non-covalent Michaelis complex (E-T).

-

Acylation: The catalytic serine residue in the active site of the enzyme attacks the β-lactam ring of tazobactam, forming a transient, covalent acyl-enzyme intermediate (E-T').

-

Inactivation: This acyl-enzyme intermediate is more stable than that formed with β-lactam antibiotics. It undergoes a series of chemical rearrangements, leading to the formation of a permanently inactivated enzyme (E*). The rate of this inactivation step (k3) is significantly slower than the initial acylation.

-

Hydrolysis (Minor Pathway): A minor pathway involves the very slow hydrolysis of the acyl-enzyme intermediate, which would release a hydrolyzed, inactive form of tazobactam (P) and regenerate the free enzyme. However, the inactivation pathway is kinetically favored for susceptible enzymes.

Experimental Protocols for Assessing Tazobactam's Inhibitory Effects

Accurate determination of the inhibitory potency of tazobactam requires standardized and well-controlled experimental protocols.

Enzyme Purification

For kinetic studies, a purified β-lactamase enzyme is essential. A general workflow for enzyme purification is as follows:

-

Bacterial Culture and Lysis: Grow the β-lactamase-producing bacterial strain to the desired cell density. Harvest the cells by centrifugation and resuspend them in a suitable buffer. Lyse the cells using methods such as sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cellular debris.

-

Chromatography: Purify the β-lactamase from the crude extract using a series of chromatographic steps. Common techniques include ion-exchange chromatography, affinity chromatography (e.g., using a boronic acid resin), and size-exclusion chromatography.

-

Purity Assessment: Assess the purity of the enzyme preparation using SDS-PAGE. The enzyme concentration can be determined using a protein assay such as the Bradford or BCA assay.

Determination of IC50 Values

A common method for determining the IC50 of a β-lactamase inhibitor is a spectrophotometric assay using a chromogenic substrate like nitrocefin (B1678963).

Materials:

-

Purified β-lactamase enzyme

-

Tazobactam

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Dilutions: Prepare a serial dilution of tazobactam in the assay buffer.

-